Target Selectivity: BNC-210 vs. Broad-Spectrum Ligands—Inactivity Across >400 Targets
BNC-210 was screened against over 400 other molecular targets and demonstrated no activity at any of them, confirming its selective engagement of α7 nAChR [1]. In functional assays, BNC-210 showed no activity against other cys-loop ligand-gated ion channel family members including α1β1δε, α3β4, and α4β2 nAChRs, as well as 5HT3a and GABAA receptors, when tested at 3 and 10 μM . In contrast, many tool compounds and preclinical α7 modulators lack comprehensive selectivity data or exhibit activity at multiple receptor subtypes.
| Evidence Dimension | Receptor selectivity (number of off-targets tested) |
|---|---|
| Target Compound Data | No activity at >400 targets; inactive at α1β1δε, α3β4, α4β2 nAChRs, 5HT3a, GABAA at 3-10 μM |
| Comparator Or Baseline | Many tool compounds: No comparable broad selectivity profiling reported |
| Quantified Difference | BNC-210: 0 off-target hits / >400 targets tested |
| Conditions | Functional Ca²⁺ flux fluorescence-based assay and radioligand binding panels |
Why This Matters
Selectivity profiling across >400 targets reduces confounding variables in experimental interpretation and mitigates off-target toxicity risks in development programs.
- [1] O'Connor SM, et al. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents. Neuropharmacology. 2024;246:109836. PMID: 38185416. View Source
